REACTION_SMILES
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[C:19]([Si:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)([c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)[O:36][CH2:37][CH2:38][CH:39]([CH2:40][CH:41]=[CH2:42])[O:43][CH2:44][CH3:45])([CH3:33])([CH3:34])[CH3:35].[CH2:46]1[O:47][CH2:48][CH2:49][CH2:50]1.[CH3:2][CH2:3][CH2:4][CH2:5][N+:6]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18].[F-:1]>>[OH:36][CH2:37][CH2:38][CH:39]([CH2:40][CH:41]=[CH2:42])[O:43][CH2:44][CH3:45]
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Name
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C=CCC(CCO[Si](c1ccccc1)(c1ccccc1)C(C)(C)C)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(CCO[Si](c1ccccc1)(c1ccccc1)C(C)(C)C)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[F-]
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Name
|
|
Type
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product
|
Smiles
|
C=CCC(CCO)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |